![molecular formula C23H25ClN6O2 B10833950 6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25482888-Compound-71 is a small molecular drug known for its inhibitory effects on dipeptidyl peptidase 4 (DPP-4). This compound has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus .
Preparation Methods
The synthetic routes for PMID25482888-Compound-71 involve several steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
PMID25482888-Compound-71 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID25482888-Compound-71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic benefits in treating metabolic disorders like type 2 diabetes mellitus.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of PMID25482888-Compound-71 involves the inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a role in glucose metabolism. By inhibiting DPP-4, the compound helps to increase insulin secretion and decrease glucagon levels, thereby improving blood glucose control. The molecular targets and pathways involved include the interaction with DPP-4 and subsequent effects on insulin and glucagon secretion .
Comparison with Similar Compounds
PMID25482888-Compound-71 can be compared with other DPP-4 inhibitors, such as sitagliptin and saxagliptin. While all these compounds share a similar mechanism of action, PMID25482888-Compound-71 may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile. Similar compounds include:
- Sitagliptin
- Saxagliptin
- Linagliptin
These comparisons highlight the uniqueness of PMID25482888-Compound-71 in terms of its specific interactions with DPP-4 and its potential therapeutic benefits .
Properties
Molecular Formula |
C23H25ClN6O2 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25ClN6O2/c1-3-4-10-29-21(28-9-5-6-17(25)13-28)12-22(31)30(23(29)32)14-20-26-15(2)18-11-16(24)7-8-19(18)27-20/h7-8,11-12,17H,5-6,9-10,13-14,25H2,1-2H3/t17-/m1/s1 |
InChI Key |
NESYRYDEOFUJRC-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC(=C3C=C(C=CC3=N2)Cl)C)N4CCC[C@H](C4)N |
Canonical SMILES |
CC#CCN1C(=CC(=O)N(C1=O)CC2=NC(=C3C=C(C=CC3=N2)Cl)C)N4CCCC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


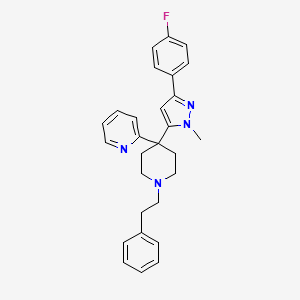
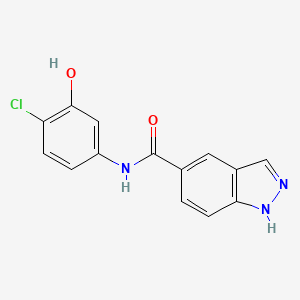
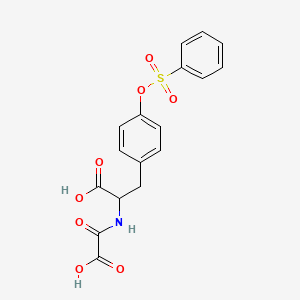
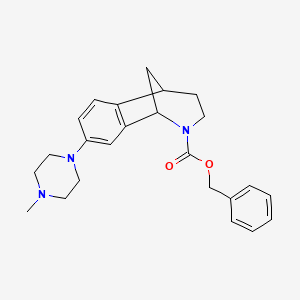
![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
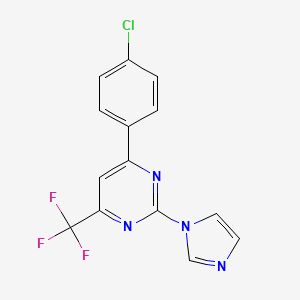
![4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
![10,10-Dimethyl-21-oxo-22-oxa-8,17,20-triazahexacyclo[17.3.1.01,9.02,7.011,19.013,17]tricosa-2,4,6,8-tetraene-18-carbonitrile](/img/structure/B10833913.png)
![5-{3-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833917.png)
![3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine](/img/structure/B10833925.png)
![3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide](/img/structure/B10833933.png)
![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
![2-[(3-Imidazol-1-ylpropylamino)methyl]pyridine-4-carboxylic acid](/img/structure/B10833942.png)

